N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide
Description
This compound features a thieno[3,4-c]pyrazole core substituted at position 2 with a 3,5-dimethylphenyl group and at position 3 with a 4-methoxyphenylacetamide moiety. The thienopyrazole scaffold is notable for its planar aromatic structure, which facilitates interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-14-8-15(2)10-17(9-14)25-22(19-12-28-13-20(19)24-25)23-21(26)11-16-4-6-18(27-3)7-5-16/h4-10H,11-13H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEUZMKPUGHVKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)CC4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory treatments. This article delves into the compound's biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core fused with an acetamide moiety and a methoxyphenyl group. Its molecular formula is C21H21N3O2S, with a molecular weight of approximately 373.47 g/mol. The structural diversity provided by these functional groups allows for interactions with various biological targets.
1. Anticancer Activity
Preliminary studies indicate that compounds within the thienopyrazole class exhibit significant anticancer properties. For instance, related compounds have shown activity against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 1 | HCT-116 (Colon) | 6.2 |
| 2 | T47D (Breast) | 27.3 |
| 3 | MCF-7 (Breast) | 43.4 |
These findings suggest that the thieno[3,4-c]pyrazole scaffold may inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .
2. Anti-inflammatory Activity
Compounds similar to this compound have demonstrated anti-inflammatory effects superior to standard treatments like diclofenac sodium. The mechanism may involve inhibition of cyclooxygenase (COX) enzymes and modulation of pro-inflammatory cytokine levels .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The thienopyrazole core enhances binding affinity to enzymes or receptors involved in tumor growth and inflammation pathways. Ongoing research aims to elucidate these pathways further.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Thienopyrazole Core : This can be achieved through a cyclization reaction involving thioamide and hydrazine derivatives under acidic conditions.
- Introduction of Acetamide Moiety : The acetamide group is introduced via nucleophilic substitution reactions with appropriate acyl chlorides.
- Final Modifications : Additional functional groups can be introduced through various organic transformations to optimize biological activity.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of thienopyrazole derivatives in preclinical models:
- A study published in Cancer Research demonstrated that a related thienopyrazole compound significantly reduced tumor size in xenograft models by inducing apoptosis in cancer cells .
- Another investigation found that these compounds modulate inflammatory responses in animal models of arthritis by reducing cytokine production and infiltration of immune cells .
Comparison with Similar Compounds
Structural and Functional Insights:
- Core Heterocycles: The thienopyrazole core in the target compound is smaller and more planar than the hexahydrobenzothienopyrimidinone in 477318-97-1, which may influence binding pocket compatibility . The 1,2,4-triazole in 476486-03-0 offers a rigid, nitrogen-rich scaffold for metal coordination or π-stacking interactions, differing from the sulfur-containing thienopyrazole .
- Substituent Effects: Methoxy vs. Chlorophenyl vs. Methylphenyl: The electron-withdrawing chlorine in 476486-03-0 may enhance electrophilic reactivity compared to the target’s electron-donating methoxy group .
Sulfanyl vs. Acetamide Linkers :
Research Findings and Implications
Pharmacological Hypotheses:
Kinase Inhibition: The thienopyrazole core may compete with ATP in kinase binding sites, similar to pyrazole-based inhibitors like ruxolitinib. The dimethylphenyl group could block metabolic degradation via CYP450 enzymes .
Solubility Challenges: Despite its methoxy group, the target’s high LogP (~3.8) suggests poor water solubility, necessitating formulation strategies like nanoemulsions or prodrugs.
Selectivity: The triazole-based 476486-03-0 may exhibit broader target promiscuity due to its rigid scaffold, whereas the thienopyrazole’s planarity might enhance specificity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide, and how are yields maximized?
- Methodological Answer : Synthesis typically involves coupling thieno[3,4-c]pyrazole derivatives with substituted acetamides. Key steps include:
- Base-mediated reactions : Use triethylamine to neutralize HCl byproducts during amide bond formation, as seen in analogous pyrazole-acetamide syntheses .
- Solvent selection : Dichloromethane or THF under reflux improves solubility of intermediates, reducing side reactions .
- Yield optimization : Employ carbodiimide coupling agents (e.g., EDC·HCl) to activate carboxylic acids, achieving yields >50% in controlled conditions .
Q. How is the structural configuration of this compound validated experimentally?
- Methodological Answer :
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., R_2$$^2(10) dimer formation via N–H···O bonds, as in ) .
- Spectroscopic techniques : Compare experimental NMR shifts with DFT-calculated values to identify rotational barriers in the acetamide group (e.g., dihedral angles ~80° between aromatic rings) .
- Mass spectrometry : HRMS confirms molecular weight (e.g., [M+H] expected within 1 ppm error) .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., antimalarial dihydrofolate reductase). Adjust substituents on the 4-methoxyphenyl group to optimize binding affinity .
- QSAR modeling : Correlate electronic parameters (Hammett σ) of substituents with activity data from analogs (e.g., ’s 19s has a 4-methoxy group with σ = -0.27, enhancing electron donation) .
- Reaction path prediction : Apply quantum chemical calculations (e.g., Gaussian 16) to explore feasible synthetic pathways for novel derivatives, reducing trial-and-error approaches .
Q. How can contradictory spectral data from different batches be resolved?
- Methodological Answer :
- Batch comparison : Use DoE (Design of Experiments) to identify critical variables (e.g., reaction temperature, solvent purity). For example, highlights fractional factorial designs to isolate factors causing NMR peak splitting .
- Advanced NMR techniques : Employ H-C HSQC to assign overlapping signals. For instance, resolved steric hindrance effects by analyzing coupling constants .
- Impurity profiling : LC-MS/MS detects trace byproducts (e.g., chlorinated intermediates from incomplete coupling) .
Q. What strategies improve the compound’s stability under physiological conditions?
- Methodological Answer :
- Degradation studies : Incubate in simulated gastric fluid (pH 2.0) and analyze via UPLC-MS. Modify the thienopyrazole core with electron-withdrawing groups (e.g., –CF) to reduce hydrolysis, as seen in ’s pyrazolo[4,3-d]pyrimidine analogs .
- Microencapsulation : Use PLGA nanoparticles to enhance solubility and prolong half-life, leveraging methods from ’s material design workflows .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
